2-chloro-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

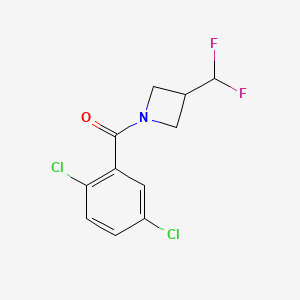

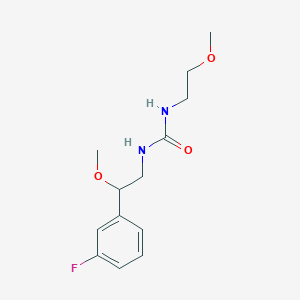

2-chloro-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzamide is a complex organic compound. It contains a benzamide group, which is a common moiety in pharmaceutical drugs, and two thiophene rings, which are sulfur-containing five-membered aromatic rings . Thiophene derivatives are known to possess a wide range of therapeutic properties and have diverse applications in medicinal chemistry .

Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions, including electrophilic, nucleophilic, and radical substitutions . The specific reactions that this compound can undergo are not directly available from the search results.Scientific Research Applications

Crystallographic Studies

The crystal structure of a related thiophene derivative was elucidated using spectral analysis and X-ray diffraction, demonstrating the compound's potential for in-depth structural studies in materials science. This research could facilitate the development of novel materials with specific optical or electronic properties (Sharma et al., 2016).

Antimicrobial Activity

Thiourea derivatives, closely related to the queried compound, have been synthesized and shown to possess significant antimicrobial activity, particularly against biofilm-forming bacteria like Pseudomonas aeruginosa and Staphylococcus aureus. This indicates potential applications in developing new antibacterial agents and treatments for biofilm-associated infections (Limban et al., 2011).

Radioisotope Labeling

A related compound was labeled with carbon-14 for use as a CCK-A antagonist, highlighting its application in pharmacological research to study drug-receptor interactions and metabolic pathways. This method could be applied to 2-chloro-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzamide for similar studies (Saemian et al., 2012).

Heterocyclic Compound Synthesis

The compound's structure is conducive to the formation of heterocyclic annelated compounds, a key area in organic chemistry that contributes to the synthesis of complex molecules for pharmaceuticals and agrochemicals. Such research could lead to the discovery of new drugs or materials with unique properties (Peesapati et al., 2000).

Future Directions

Thiophene derivatives, including 2-chloro-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzamide, continue to be a topic of interest for medicinal chemists due to their wide range of therapeutic properties . Future research may focus on the synthesis and characterization of novel thiophene moieties with wider therapeutic activity .

Mechanism of Action

Target of Action

Thiophene derivatives have been reported to possess a wide range of therapeutic properties and can interact with various biological targets such as kinases .

Mode of Action

Thiophene derivatives are known to interact with their targets through various mechanisms, including inhibition or modulation of target proteins . The compound’s interaction with its targets could lead to changes in cellular processes, but specific details would require further investigation.

Biochemical Pathways

Thiophene derivatives have been reported to affect a variety of biochemical pathways, including those involved in inflammation, psychosis, arrhythmia, anxiety, fungal infections, oxidation, estrogen receptor modulation, mitosis, microbial infections, kinase inhibition, and cancer .

Pharmacokinetics

Thiophene derivatives are generally soluble in most organic solvents . The compound’s bioavailability would be influenced by these properties, but specific details would require further investigation.

Result of Action

Thiophene derivatives have been reported to have various biological and physiological functions, such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects .

Biochemical Analysis

Cellular Effects

Related thiophene derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It’s known that thiophene derivatives can exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

Studies on related thiophene derivatives suggest that they may exhibit threshold effects and could potentially have toxic or adverse effects at high doses

Metabolic Pathways

Thiophene derivatives are known to interact with various enzymes and cofactors, which could potentially influence metabolic flux or metabolite levels

Properties

IUPAC Name |

2-chloro-N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClNO2S2/c18-13-5-2-1-4-12(13)17(21)19-10-11-7-8-15(23-11)16(20)14-6-3-9-22-14/h1-9H,10H2,(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKDBLMJRBBUNHR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClNO2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3,4-dichlorophenyl)-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2373295.png)

![[2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2373297.png)

![N-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]propan-2-amine](/img/structure/B2373309.png)

![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)isoquinolin-1(2H)-one](/img/structure/B2373315.png)

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(3-methoxyphenyl)acetamide](/img/structure/B2373316.png)

![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,1-dimethylimidazole-4-sulfonamide](/img/structure/B2373317.png)